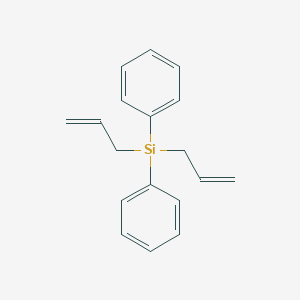

Diallyldiphenylsilane

説明

Significance of Allylsilanes in Contemporary Polymer and Materials Science

Allylsilanes, the class of compounds to which diallyldiphenylsilane belongs, are highly important in modern polymer and materials science due to their versatile reactivity. nih.gov They serve as indispensable building blocks for creating functionalized polymers and materials. nih.gov The silicon-allyl bond allows for a range of chemical transformations that are central to advanced synthesis. nih.gov

One of the primary roles of allylsilanes is as nucleophiles in reactions such as the Hosomi-Sakurai allylation, which forms carbon-carbon bonds under the influence of a Lewis acid. cambridge.org This reactivity is harnessed to introduce allyl groups into various molecular scaffolds. In polymer science, allylsilanes are used as monomers, cross-linking agents, and surface modifiers. ambeed.commdpi.com Their incorporation into polymer chains can introduce specific functionalities and improve material properties such as thermal stability and hydrophobicity. longdom.org Furthermore, the development of new catalytic systems, including palladium-catalyzed methods like the silyl-Heck reaction, has broadened the accessibility and application of allylsilanes in organic synthesis. nih.gov The ability to undergo intramolecular cyclizations makes them precursors for a variety of carbocyclic and heterocyclic structures embedded within or appended to polymer backbones. nih.gov

Table 1: Key Applications of Allylsilanes in Chemical Synthesis

| Application | Description | Key Reaction Type | Reference |

|---|---|---|---|

| Polymer Synthesis | Serve as monomers or comonomers to create silicon-containing polymers with unique thermal and mechanical properties. | Cyclopolymerization, Addition Polymerization | acs.orgresearchgate.net |

| Cross-Coupling Reactions | Act as nucleophilic partners in reactions like the Hiyama coupling to form C-C bonds. | Palladium-catalyzed cross-coupling | nih.gov |

| Functional Molecule Synthesis | Used as versatile intermediates for synthesizing complex organic molecules, including natural products and pharmaceuticals. | Hosomi-Sakurai allylation, Intramolecular cyclization | nih.govcambridge.org |

| Surface Modification | Employed to modify the surfaces of inorganic materials (e.g., silica (B1680970), metals), imparting hydrophobicity or creating reactive sites. | Silanization | mdpi.com |

Historical Context of this compound Investigations

The study of organosilicon compounds began in 1863 when Charles Friedel and James Crafts synthesized the first compound with a silicon-carbon bond, tetraethylsilane. sbfchem.comwikipedia.org This marked the dawn of organosilicon chemistry. sbfchem.com Foundational work by Frederick Kipping from the early 1900s, utilizing Grignard reagents to form alkyl and aryl silanes, established the groundwork for synthesizing a wide array of organosilicon structures and polymers. longdom.orgwikipedia.orgrichsilicone.com

While this compound was synthesized as part of this broader exploration, its significance as a monomer for polymerization was not fully appreciated until the development of Ziegler-type catalysts. A pivotal study in 1960 by George Butler and Robert Stackman detailed the polymerization of both diallyldimethylsilane (B75015) and this compound using a triethylaluminum-titanium tetrachloride complex. acs.org They demonstrated that these 1,6-dienes polymerize through an alternating intra-intermolecular mechanism to produce soluble, linear polymers, a departure from the expected cross-linked structures. acs.org This work established this compound as a viable monomer for creating novel silicon-containing polymers and spurred further investigation into its polymerization behavior with various catalyst systems.

Scope and Research Trajectories for this compound

Current research on this compound is diverse, exploring its reactivity in polymerization, rearrangements, and the synthesis of functional small molecules. These investigations leverage the compound's unique structure to achieve specific chemical outcomes.

One major research trajectory involves its use in copolymerization reactions. Studies have investigated the copolymerization of this compound with olefins like propylene (B89431) and ethylene (B1197577) using stereoselective zirconocene (B1252598) catalysts. cambridge.orgresearchgate.netelsevierpure.com In these systems, this compound can be incorporated into the main polymer chain in two distinct ways: through cyclization to form a silacyclohexane (B14727737) ring within the backbone, or via 1,2-insertion of one allyl group, leaving the other as a pendant reactive handle. researchgate.netelsevierpure.com This allows for the synthesis of polyolefins with tailored microstructures and functionalities.

A second significant area of research focuses on the rearrangement reactions of this compound. It has been shown to undergo an efficient intramolecular carbocation allylation when treated with iodine. nih.govresearchgate.net This rearrangement, which proceeds via an iodonium-ion-induced cyclization, has a higher propensity to occur with this compound compared to other diallylsilanes. nih.govmdpi.com Similar rearrangements can be promoted by Brønsted acids, such as the complex of boron trifluoride and acetic acid (BF3·2AcOH), leading to fluorinated silane (B1218182) products. nih.govresearchgate.net

Furthermore, this compound serves as a precursor in the targeted synthesis of complex functional molecules. For instance, it is used to synthesize silyl (B83357) fluorohydrins through a two-step process involving epoxidation of one allyl group followed by a regioselective ring-opening with a fluoride (B91410) source. nih.govacs.org The presence of the second allyl group and the phenyl substituents influences the reactivity and stability of the intermediates and products in these transformations. nih.gov These research avenues highlight the compound's role as a versatile platform for creating advanced materials and complex molecular architectures.

Table 2: Modern Research Applications of this compound

| Research Area | Reagents/Catalysts | Key Transformation | Resulting Product/Application | Reference |

|---|---|---|---|---|

| Copolymerization | Zirconocene catalysts / MAO | Cyclization insertion and 1,2-insertion | Functionalized polyolefins with silacyclohexane units or pendant allyl groups | researchgate.netelsevierpure.com |

| Intramolecular Rearrangement | Iodine (I₂) | Intramolecular carbocation allylation | Rearranged iodosilanes, precursors for silacycles | nih.govresearchgate.net |

| Acid-Promoted Rearrangement | Boron trifluoride diacetic acid complex (BF₃·2AcOH) | Rearrangement and fluorination | Fluoro(2-methylpent-4-enyl)diphenylsilane | nih.govresearchgate.net |

| Fluorohydrin Synthesis | mCPBA, HF·Et₃N | Epoxidation and regioselective epoxide opening | Silyl fluorohydrins as functional building blocks | nih.govacs.org |

| Hyperbranched Polymers | Polymerization catalysts | Controlled polymerization | Precursors for hyperbranched polymers with latent functionality | google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diphenyl-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODWTWYKYYGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065105 | |

| Record name | Diallyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-88-7 | |

| Record name | 1,1′-(Di-2-propen-1-ylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyldiallylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyldiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(di-2-propen-1-ylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLDIALLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIK3TJ1GN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diallyldiphenylsilane and Functional Derivatives

Established Synthetic Routes to Diallyldiphenylsilane

The synthesis of this compound can be achieved through several methods, with Grignard reagent-based syntheses being the most common. Electrochemical methods also present a potential pathway.

The most traditional and widely used method for synthesizing this compound involves the use of a Grignard reagent. wikipedia.orglibretexts.org Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an organic group and X is a halogen. wikipedia.org These reagents are potent nucleophiles and are effective for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgcitycollegekolkata.org

Reaction Scheme:

2 CH₂=CHCH₂MgBr + (C₆H₅)₂SiCl₂ → (CH₂=CHCH₂)₂(C₆H₅)₂Si + 2 MgBrCl

This method is efficient for producing this compound and other organosilicon compounds. citycollegekolkata.orgwikipedia.org

Table 1: Grignard Reagent Based Synthesis of this compound

| Reactant 1 | Reactant 2 | Product | Solvent |

| Allylmagnesium bromide | Dichlorodiphenylsilane | This compound | Diethyl ether or THF |

Electrochemical synthesis, or electrosynthesis, utilizes electrical energy to drive chemical reactions, offering a green and efficient alternative to traditional synthetic methods. sigmaaldrich.combeilstein-journals.org This technique can generate reactive intermediates that are otherwise difficult to isolate. sigmaaldrich.com While specific literature detailing the direct electrochemical synthesis of this compound is not abundant, the principles of electrosynthesis can be applied to organosilicon chemistry.

Electrosynthesis can be used to form various bonds, including phosphorus-carbon and nitrogen-phosphorus bonds, and its application in organosilicon chemistry is an area of growing interest. beilstein-journals.orgrsc.org The process involves the use of different electrode materials, such as graphite, platinum, and nickel, and the outcome of the reaction is highly dependent on the electrode surface and the solvent used. beilstein-journals.orgnih.gov For instance, in the synthesis of biaryls, the choice of solvent and electrode material significantly impacts the reaction yield. nih.gov

Theoretically, this compound could be synthesized electrochemically through the reductive coupling of an allyl halide with a diphenylsilicon species at a cathode. However, detailed research findings on this specific application are not extensively documented in the provided literature.

Synthesis of this compound Derivatives for Tailored Reactivity

The reactivity of this compound can be tailored by modifying its allyl groups or by introducing auxiliary ligands. These modifications can enhance its utility in various applications, such as polymerization and cross-coupling reactions.

The allyl groups of this compound are amenable to a variety of functionalization reactions, allowing for the introduction of new chemical moieties. These reactions can be used to create derivatives with specific properties and reactivities.

Epoxidation: The double bonds of the allyl groups can be converted to epoxides using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or Oxone. nih.gov These epoxides can then undergo further reactions, such as ring-opening with nucleophiles. nih.govsemanticscholar.org

Bromination: The addition of bromine across the double bonds of the allyl groups results in the formation of a dibrominated derivative. This introduces reactive carbon-bromine bonds that can be used for subsequent transformations. nih.gov

Thiol-Ene Click Chemistry: The allyl groups can readily react with thiols in a thiol-ene click reaction. nih.gov This is a highly efficient and versatile method for introducing a wide range of functional groups, depending on the structure of the thiol used. nih.gov

Hydroboration-Oxidation: This two-step process can be used to convert the allyl groups into primary alcohols. The hydroboration step involves the addition of a boron-hydrogen bond across the double bond, followed by oxidation to yield the alcohol. This strategy has been used to create poly(allyl alcohol) analogues from polyallenes.

The introduction of auxiliary ligands to a metal center can significantly influence the catalytic activity and selectivity of a reaction. In the context of this compound, while the direct attachment of auxiliary ligands to the silicon atom is not a common strategy, the use of external ligands in reactions involving this compound is crucial.

For example, in palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and facilitate the reaction. researchgate.net Similarly, in polymerization reactions catalyzed by transition metals, the ligand environment around the metal center plays a critical role in determining the polymer's properties. researchgate.net The development of chiral ligands can also enable enantioselective reactions.

This compound as Precursors for Silicon-Containing Organic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of silicon-containing organic compounds and polymers. shinetsusilicone-global.comdakenchem.com Its bifunctional nature, with two reactive allyl groups, makes it an ideal monomer for polymerization and a building block for more complex molecules.

One of the key applications of this compound is in Ziegler-Natta polymerization. When copolymerized with olefins like ethylene (B1197577) or propylene (B89431) using a zirconocene (B1252598) catalyst, this compound can be incorporated into the polymer chain. researchgate.net This results in a copolymer containing pendant allyl groups, which can be further functionalized. researchgate.net

This compound and other organosilicon compounds are also used as precursors for the deposition of silicon-containing films. google.com These films have applications in various industries, including electronics and materials science. The properties of the resulting silicon-containing material can be tuned by the structure of the organosilicon precursor. google.com

Furthermore, the allyl groups of this compound can participate in cross-coupling reactions with aryl halides in the presence of a palladium catalyst. researchgate.net This allows for the synthesis of more complex arylated silicon compounds. researchgate.net

Table 2: Applications of this compound as a Precursor

| Application | Reactants | Catalyst/Conditions | Product |

| Polymerization | This compound, Ethylene/Propylene | Zirconocene catalyst | Copolymer with pendant allyl groups researchgate.net |

| Cross-coupling | This compound, Aryl halide | Palladium catalyst | Arylated silicon compounds researchgate.net |

| Film Deposition | This compound | Plasma or thermal deposition | Silicon-containing films google.com |

Polymerization Chemistry and Macromolecular Architectures of Diallyldiphenylsilane

Homopolymerization of Diallyldiphenylsilane

This compound is a monomer whose polymerization characteristics have been a subject of scientific inquiry. The presence of two allyl groups introduces distinct complexities and possibilities in the synthesis of polymers, resulting in sophisticated macromolecular structures. The homopolymerization of this monomer has been investigated using different methods, most notably free radical and Ziegler-Natta catalyzed processes.

Free Radical Polymerization Mechanisms

The free radical polymerization of diallyl monomers, such as this compound, follows a characteristic cyclopolymerization pathway. wikipedia.orgresearchgate.net This mechanism involves a repeating sequence of intermolecular and intramolecular addition reactions, which results in the creation of polymers with cyclic units in their backbone.

The selection of an initiator plays a crucial role in determining the kinetics of the free radical polymerization of this compound. Commonly used initiators for this process include benzoyl peroxide and azobisisobutyronitrile (AIBN). wikipedia.org The rate of polymerization is affected by the concentrations of both the monomer and the initiator. Research has indicated that the polymerization rate of diallyl compounds often does not follow a simple first-order dependence on the monomer concentration and can deviate from the typical half-order kinetics in relation to the initiator concentration that is observed in vinyl polymerization. fkit.hr

The decomposition rate of a thermal free radical initiator is a key factor in its effectiveness and is influenced by both temperature and the solvent system used. sigmaaldrich.com The half-life of an initiator, which is the time it takes for 50% of the initiator to decompose at a specific temperature, is a critical parameter for selecting an appropriate initiator for a given polymerization reaction. sigmaaldrich.com

| Initiator | Decomposition Rate (kd) | Half-Life (t1/2) |

| Benzoyl Peroxide | Varies with temperature and solvent | Temperature dependent |

| Azobisisobutyronitrile (AIBN) | Varies with temperature and solvent | Temperature dependent |

A significant challenge in the free radical polymerization of allyl compounds is the high propensity for degradative chain transfer. researchgate.nettandfonline.com The hydrogen atoms on the carbon adjacent to the double bond (allylic hydrogens) are susceptible to being abstracted by the growing polymer radical. This abstraction forms a resonance-stabilized allylic radical, which is less reactive and less likely to initiate a new polymer chain. This process effectively terminates the kinetic chain and restricts the formation of high molecular weight polymers, and is a primary contributor to the typically low degree of polymerization seen in diallyl monomer polymerization. researchgate.net However, for certain diallyl monomers, specific conditions can be employed to minimize degradative chain transfer and enable the synthesis of high-molecular-weight polymers. researchgate.nete3s-conferences.orgresearchgate.net

The interplay of cyclization and degradative chain transfer typically yields polymers with low molecular weights. archive.org The resulting polythis compound is often a viscous liquid or a solid with a low melting point. The polymer's structure is intricate, featuring cyclic units integrated into the polymer backbone and unreacted pendant allyl groups. These pendant groups can undergo crosslinking reactions, especially at higher monomer conversions or when heated, which can result in the formation of insoluble, crosslinked polymer networks. Consequently, the solubility of the polymer is heavily influenced by the specific reaction conditions and the degree of crosslinking.

Ziegler-Natta Catalyzed Polymerization of this compound

Ziegler-Natta catalysts provide an alternative method for the polymerization of this compound, which can produce polymers with different microstructures and properties compared to those synthesized via free radical methods. wikipedia.orglibretexts.org

A range of Ziegler-Natta catalyst systems have been applied to the polymerization of diallyl silanes. Traditional systems, such as those based on titanium tetrachloride (TiCl4) combined with an organoaluminum co-catalyst like triethylaluminum (B1256330) (Al(C2H5)3), have demonstrated effectiveness. wikipedia.orgthieme-connect.deresearchgate.netuni-pannon.hu More contemporary approaches have utilized single-site catalysts, including those based on zirconocenes. cambridge.orgresearchgate.netd-nb.infonih.gov These modern catalysts are recognized for their capacity to control the stereochemistry (tacticity) of the polymer and to yield polymers with more precisely defined microstructures. For this compound, these catalysts also facilitate the cyclopolymerization mechanism, leading to the formation of soluble polymers that contain five- or six-membered rings within the main polymer chain. The specific catalyst system chosen can affect the extent of cyclization and the regularity of the final polymer's structure.

| Catalyst System | Monomer | Polymer Structure |

| TiCl4/Al(C2H5)3 | This compound | Soluble, cyclized polymer |

| Zirconocene-based | Diallyl silanes | Polymer with cyclic units |

Control of Polymerization Rate and Conversion

The rate of polymerization and the final monomer conversion in this compound systems are influenced by several factors, including the type of catalyst, initiator concentration, temperature, and the presence of co-monomers.

In radical polymerizations, the rate and conversion can be significantly affected by reaction parameters. For instance, increasing the temperature, initiator concentration, and UV light intensity can lead to higher polymerization rates and final conversions. The structure of the monomer itself also plays a role; for example, decreasing the length between functional groups in multifunctional monomers has been shown to increase both the rate of polymerization and the final conversion.

In controlled radical polymerization techniques, a linear relationship between the logarithm of the monomer concentration and time indicates a constant concentration of active propagating species, a hallmark of a controlled process. cmu.edu The degree of polymerization can be predetermined and often shows a linear relationship with monomer conversion, assuming a fast initiation and the absence of chain transfer reactions. cmu.edu

The choice of catalyst is paramount in controlling the polymerization. Metallocene catalysts, a class of single-site catalysts, offer precise control over the polymer's microstructure, including molecular weight and stereochemistry. behinpolymerco.com These catalysts, often based on transition metals like zirconium or hafnium, are activated by a cocatalyst, such as methylaluminoxane (B55162) (MAO). behinpolymerco.comwikipedia.org The structure of the metallocene catalyst, including the ligands attached to the metal center, directly influences its activity and selectivity. behinpolymerco.com

Cyclopolymerization Phenomena in this compound Systems

Cyclopolymerization is a key feature of this compound polymerization, leading to the formation of cyclic repeating units within the polymer backbone. This process can significantly enhance the thermal stability of the resulting polymer. cambridge.org

The fundamental mechanism of cyclopolymerization involves an alternating sequence of intramolecular and intermolecular chain propagation steps. cambridge.org Initially, one allyl group of a this compound monomer is incorporated into the growing polymer chain (intermolecular step). Subsequently, the second allyl group of the same monomer unit reacts with the active center of the chain in an intramolecular cyclization step. This process results in the formation of a cyclic unit, typically a six-membered ring in the case of this compound, integrated into the polymer backbone. researchgate.net

The outcome of this compound polymerization can range from soluble, linear polymers to insoluble, cross-linked networks, depending on the reaction conditions and the efficiency of the cyclization process.

Soluble, Linear Polymers: When the intramolecular cyclization step is highly efficient, the polymerization yields primarily linear chains containing cyclic repeating units. echemi.comquora.com These polymers are generally soluble and possess distinct melting points. echemi.comquora.com The high efficiency of cyclization prevents the pendant allyl groups from participating in intermolecular reactions that would lead to branching and cross-linking. cambridge.org

Cross-Linked Networks: If the intramolecular cyclization is not completely efficient, some monomer units will be incorporated into the polymer chain with a pendant, unreacted allyl group. These pendant groups can then react with the growing chains of other polymer molecules, leading to the formation of cross-links. echemi.com This results in a three-dimensional network structure that is insoluble and does not exhibit a melting point. echemi.comquora.com The degree of cross-linking will determine the final properties of the material. echemi.com For instance, a dimethylsilylenebis(indenyl)zirconium dichloride catalyst has been shown to produce a copolymer of this compound with pendant allyl groups, which can lead to cross-linking. researchgate.net

The formation of cyclic units in the polymerization of this compound is a kinetically controlled process. The mechanism involves the insertion of one of the monomer's allyl groups into the active catalyst-polymer bond. This is followed by an intramolecular cyclization step where the second allyl group of the same monomer unit inserts into the catalyst-polymer bond, forming a cyclic structure. researchgate.net

Ziegler-Natta catalysts, particularly homogeneous metallocene systems, are effective in promoting this cyclopolymerization. cambridge.orgresearchgate.net The structure of the catalyst plays a crucial role in directing the stereochemistry of the cyclic unit formation. researchgate.net For example, zirconocene (B1252598) catalysts can facilitate the copolymerization of ethylene (B1197577) with this compound, where the this compound is incorporated into the polymer chain via cyclization insertion, forming 3,5-disubstituted silacyclohexane (B14727737) units within the polyethylene (B3416737) main chain. researchgate.net

Copolymerization of this compound

This compound can be copolymerized with various monomers, particularly alpha-olefins like ethylene and propylene (B89431), to modify the properties of the resulting polymers. This approach allows for the introduction of silicon-containing cyclic units into polyolefin backbones, leading to materials with enhanced thermal stability and other desirable characteristics. cambridge.org

Copolymerization with Alpha-Olefins (Ethylene, Propylene)

The copolymerization of this compound with ethylene and propylene is typically carried out using Ziegler-Natta or metallocene catalysts. cambridge.orgresearchgate.net These catalyst systems are capable of incorporating both the alpha-olefin and the diallyl monomer into the growing polymer chain.

In these copolymerizations, this compound is often incorporated through a cyclization insertion mechanism, resulting in the formation of silacyclohexane units within the polyethylene or polypropylene (B1209903) main chain. researchgate.netelsevierpure.com However, 1,2-insertion of this compound without subsequent cyclization can also occur, leading to the presence of pendant allyl groups. researchgate.netelsevierpure.com The choice of catalyst can influence the mode of incorporation. For example, bridged stereospecific zirconocene catalysts have shown higher reactivity for disubstituted diallylsilanes compared to non-bridged aspecific catalysts. researchgate.net

The incorporation of this compound as a comonomer can impact the properties of the final polymer. The introduction of cyclic silane (B1218182) units can increase the thermal stability of the polyolefin. cambridge.org The presence of even small amounts of a comonomer like this compound can alter the crystallinity, density, and mechanical properties of the resulting copolymer. mdpi.com

Below is a table summarizing the copolymerization of this compound with ethylene, highlighting the catalyst system used and the resulting polymer structure.

| Catalyst System | Co-monomer | Resulting Polymer Structure | Reference |

| Zirconocene catalysts/MAO | Ethylene | Copolymer containing 3,5-disubstituted silacyclohexane units in the polyethylene main chain. | researchgate.net |

| Dimethylsilylenebis(indenyl)zirconium dichloride/MAO | Ethylene | Copolymer containing pendant allyl groups from 1,2-insertion without cyclization. | researchgate.net |

| Zirconocene catalysts | Propylene | Copolymer with this compound incorporated via both cyclization insertion and 1,2-insertion. | elsevierpure.com |

Zirconocene Catalyzed Copolymerization

Zirconocene-based catalysts are highly effective for the copolymerization of this compound, primarily with α-olefins such as ethylene and propylene. cambridge.orgresearchgate.netd-nb.info The choice of zirconocene catalyst has a profound impact on the polymerization process and the final polymer structure. Bridged stereospecific zirconocene catalysts generally exhibit higher reactivity towards diallylsilanes compared to their non-bridged, aspecific counterparts. researchgate.net

A majority of the studied zirconocene catalysts, when activated by a cocatalyst like methylaluminoxane (MAO), promote the copolymerization with a high degree of efficiency, leading to the quantitative cyclization of the this compound monomer. cambridge.org This process results in the formation of a copolymer featuring silacyclohexane units integrated into the main polymer backbone. cambridge.org However, certain catalysts, such as dimethylsilylenebis(indenyl)zirconium dichloride, have been shown to produce copolymers that also contain pendant allyl groups, indicating that cyclization is not always quantitative. researchgate.net

The copolymerization of propylene with this compound has also been successfully demonstrated using both isoselective and syndioselective zirconocene catalysts. researchgate.netelsevierpure.com Research indicates that syndioselective catalysts tend to show a higher reactivity for incorporating disubstituted diallylsilanes like this compound. elsevierpure.com

Below is a table summarizing the outcomes of copolymerization using various zirconocene catalysts.

Table 1: Zirconocene Catalysts in this compound Copolymerization

| Catalyst/System | Comonomer | Predominant Structural Feature | Notes |

| Cp₂ZrCl₂/MAO | Ethylene | Silacyclohexane units in main chain cambridge.org | Promotes quantitative cyclization. cambridge.org |

| Cp*₂ZrCl₂/MAO | Ethylene | Silacyclohexane units in main chain cambridge.org | Promotes quantitative cyclization. cambridge.org |

| Me₂SiCp₂ZrCl₂/MAO | Ethylene | Silacyclohexane units in main chain cambridge.org | Promotes quantitative cyclization. cambridge.org |

| Et(Ind)₂ZrCl₂/MAO | Ethylene | Silacyclohexane units in main chain cambridge.org | Promotes quantitative cyclization. cambridge.org |

| Me₂Si(Ind)₂ZrCl₂/MAO | Ethylene | Pendant allyl groups and silacyclohexane units researchgate.net | Results from incomplete cyclization of the monomer. cambridge.org |

| Syndiospecific Zirconocene/MAO | Propylene | Silacyclohexane units and pendant allyl groups researchgate.netelsevierpure.com | Shows higher reactivity than isoselective catalysts. elsevierpure.com |

Palladium Complex Catalyzed Copolymerization

Late transition metal catalysts, particularly those based on palladium, are well-regarded for their tolerance to polar functional groups, making them suitable for the copolymerization of ethylene with a wide array of polar allyl monomers. cambridge.orgresearchgate.net Catalyst systems such as those employing phosphine-sulfonate ligands have demonstrated success in these copolymerizations. researchgate.net Similarly, palladium complexes featuring α-diimine ligands are known to catalyze the copolymerization of ethylene with monomers like methyl acrylate. d-nb.info

However, while the palladium-catalyzed polymerization of other diallyl monomers, such as diallyl ether, has been successfully achieved, specific reports on the copolymerization of this compound using palladium complexes are not prevalent in the reviewed literature. d-nb.infokaust.edu.sa The research focus for this compound has remained primarily on catalysis by earlier transition metals, like zirconocenes. The lower oxophilicity of palladium catalysts makes them prime candidates for such reactions, yet this specific area appears to be less explored. cambridge.orgresearchgate.net

Cyclization Insertion versus 1,2-Insertion Mechanisms

The polymerization of this compound proceeds via two primary competing mechanisms: cyclization insertion and 1,2-insertion. researchgate.net

Cyclization Insertion: This is the predominant pathway for most catalyst systems. cambridge.org It involves the coordination of one allyl group, its insertion into the growing polymer chain, followed by a rapid intramolecular cyclization reaction where the second allyl group on the same monomer unit also inserts. This forms a stable, six-membered silacyclohexane ring within the polymer backbone. cambridge.orgresearchgate.net

1,2-Insertion: In this mechanism, only one of the two allyl groups of the monomer undergoes insertion into the polymer chain. The second allyl group does not participate in an immediate cyclization step and remains as a pendant, unreacted group attached to the polymer backbone. researchgate.net

The balance between these two pathways is highly dependent on the catalyst used. While catalysts like Cp₂ZrCl₂ promote nearly complete cyclization, others, such as dimethylsilylenebis(indenyl)zirconium dichloride, allow for a significant degree of 1,2-insertion, leading to the formation of pendant allyl groups. cambridge.orgresearchgate.net This occurs due to "insufficient cyclization efficiency" during the chain growth process, particularly noted in the copolymerization with propylene. cambridge.org

Stereocontrol and Diastereoselectivity in Silacyclohexane Unit Formation

The formation of the silacyclohexane ring during cyclopolymerization introduces new stereocenters into the polymer chain, making stereocontrol a critical aspect of the process. Research into the copolymerization of propylene with this compound has provided key insights into the diastereoselectivity of the cyclization step. researchgate.net

Studies using 13C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy on the resulting copolymers have revealed that while the initial 1,2-insertion of the diallylsilane monomer proceeds with enantiomorphic site control, the subsequent cyclization reaction shows a distinct lack of dependence on the stereoselectivity of the zirconocene catalyst employed. researchgate.net Regardless of whether an isoselective or syndioselective catalyst is used, the cyclization reaction predominantly forms cis-silacyclohexane units. researchgate.net This preference for the cis-diastereomer is also observed in the cyclopolymerization of other non-conjugated dienes like 1,7-octadiene (B165261) with zirconocene catalysts. researchgate.net

Control of Pendant Allyl Group Formation

The formation of pendant allyl groups along the polymer chain is directly controlled by preventing the intramolecular cyclization step and favoring the 1,2-insertion mechanism. The primary method for achieving this control is the selection of the appropriate catalyst. cambridge.orgresearchgate.net

Research has clearly identified that specific zirconocene catalysts are more prone to yield polymers with pendant functionality. In the copolymerization of this compound with ethylene or propylene, the use of dimethylsilylenebis(indenyl)zirconium dichloride ([Me₂Si(Ind)₂ZrCl₂]) is consistently associated with the formation of pendant allyl groups. cambridge.orgresearchgate.net This is attributed to insufficient cyclization of the monomer after the initial insertion. cambridge.org The presence of bulky phenyl groups on the silicon atom in this compound, compared to methyl groups in diallyldimethylsilane (B75015), can also contribute to a lower cyclization efficiency, particularly in copolymerization with propylene, leading to more uncyclized units. cambridge.org Therefore, controlling the extent of pendant group formation is a function of both catalyst structure and, to some extent, the comonomer used.

Copolymerization with Other Diallyl Monomers

The existing body of scientific literature on the polymerization of this compound predominantly focuses on its copolymerization with simple α-olefins, namely ethylene and propylene. cambridge.orgresearchgate.net While various other diallyl monomers exist, such as diallyldimethylsilane and diallyl ether, detailed studies describing the direct copolymerization of this compound with these other diallyl monomers are not widely reported. d-nb.infogoogleapis.com The primary research thrust has been to utilize this compound as a comonomer to introduce specific functionalities (silacyclohexane rings or pendant allyl groups) into polyolefin backbones.

Influence of Comonomer Incorporation on Resulting Polymer Properties

The incorporation of this compound as a comonomer into a polyethylene or polypropylene chain fundamentally alters the polymer's properties by disrupting the regularity of the homopolymer structure. specialchem.comentecpolymers.com The introduction of the bulky silacyclohexane ring or a pendant allylphenyl group acts as a structural defect that hinders the efficient packing of polymer chains into a crystalline lattice. entecpolymers.com

This disruption of crystallinity has several predictable consequences on the material's bulk properties, drawing parallels to the effects seen when other α-olefins like 1-hexene (B165129) or 1-octene (B94956) are incorporated:

Lower Melting Temperature: A less crystalline structure requires less thermal energy to transition from an ordered to a disordered state. Consequently, copolymers containing this compound units are expected to exhibit a lower melting temperature (Tₘ) than their respective homopolymers. specialchem.comentecpolymers.com

Modified Mechanical Properties: The changes in crystallinity directly impact the mechanical performance. While polypropylene homopolymer is known for its high stiffness, incorporating a comonomer typically reduces stiffness but can significantly improve impact strength, particularly at low temperatures, making the material tougher and less brittle. specialchem.comentecpolymers.commolgroupchemicals.com Similarly, for polyethylene, incorporating comonomers to create LLDPE results in enhanced toughness and tensile strength compared to LDPE. alibaba.com The incorporation of the rigid silacyclohexane ring could potentially enhance stiffness relative to other comonomers of similar size.

Rheological Properties: The presence of bulky groups and potential for long-chain branching (if pendant allyl groups from different chains react) can significantly influence the melt-flow (rheological) properties of the polymer. entecpolymers.com

Table 2: General Influence of Comonomer Incorporation on Polyolefin Properties

| Property | Polypropylene (vs. Homopolymer) | Polyethylene (vs. HDPE/LDPE) | Expected Effect of this compound Incorporation |

| Crystallinity | Decreases entecpolymers.com | Decreases (vs. HDPE) alibaba.com | Decrease |

| Density | Decreases | Decreases (vs. HDPE) alibaba.com | Decrease |

| Melting Point (Tₘ) | Decreases entecpolymers.com | Decreases (vs. HDPE) alibaba.com | Decrease |

| Stiffness | Decreases entecpolymers.com | Decreases (vs. HDPE) alibaba.com | Decrease |

| Impact Strength | Increases (especially cold impact) entecpolymers.commolgroupchemicals.com | Increases (vs. LDPE) alibaba.com | Increase |

| Clarity | Increases (in random copolymers) entecpolymers.com | Increases (in LLDPE vs. HDPE) | Potential Increase |

Advanced Polymerization Strategies for this compound

The dual allyl functionality of this compound allows for its participation in several advanced polymerization techniques, leading to polymers with unique structures and properties. These methods move beyond simple free-radical polymerization to offer greater control over the polymerization process and the final macromolecular architecture.

Controlled Radical Polymerization Approaches (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have been developed to introduce "living" characteristics into radical polymerization. sigmaaldrich.comtcichemicals.com These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers. sigmaaldrich.comtcichemicals.comwww.csiro.au The main CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comnih.gov

RAFT Polymerization: This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the reversible deactivation of growing polymer chains. researchgate.netmonash.edu While research on the direct RAFT homopolymerization of this compound is not extensively detailed, studies on related silane monomers indicate a strong tendency for intramolecular cyclization. researchgate.net This cyclopolymerization is a key feature of diene monomers, where the two allyl groups on the silane can react intramolecularly to form a cyclic unit within the polymer backbone. Photo-iniferter controlled radical polymerization (PI-CRP), which can use RAFT agents, is a method that relies on the direct photolysis of a chain-transfer agent to mediate polymerization. nih.gov

ATRP: ATRP is a versatile CRP method that employs a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the propagating polymer chains. sigmaaldrich.comresearchgate.net This control allows for the synthesis of well-defined polymers. sigmaaldrich.com While this compound can be involved in systems utilizing ATRP, it is often in the context of copolymerizations or as a component in more complex structures. researchgate.netraineslab.com For instance, a "grafting from" strategy using ATRP has been employed to create random copolymers from polycarbosilane backbones containing silacyclobutane (B14746246) units. researchgate.net The presence of the two allyl groups on this compound offers potential for creating cross-linked or branched structures when incorporated into polymers via ATRP.

| CRP Technique | Key Component | Primary Control Mechanism | Potential with this compound |

| RAFT | Thiocarbonylthio Chain Transfer Agent (CTA) | Reversible Addition-Fragmentation Chain Transfer | Cyclopolymerization, formation of cyclic repeating units. researchgate.net |

| ATRP | Transition Metal Catalyst (e.g., Cu(I)Br) | Reversible Halogen Atom Transfer | Incorporation into copolymers, potential for branching/cross-linking. researchgate.netraineslab.com |

Ring-Opening Polymerization Concepts

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer to form a longer polymer. mdpi.comdiva-portal.org This method is crucial for producing various polyesters, polyamides, and polysiloxanes. mdpi.comdiva-portal.org

In the context of this compound, the most relevant concept is Ring-Opening Metathesis Polymerization (ROMP). raineslab.comtum.de However, this compound itself is not typically the monomer that undergoes ring opening. Instead, it is frequently used as a substrate in Ring-Closing Metathesis (RCM) reactions to form a silicon-containing ring, which could then potentially be a monomer for ROMP. researchgate.net Ruthenium-based catalysts are often employed for such metathesis reactions. tum.deacs.org The stability of various functionalized norbornenes, common monomers for ROMP, has been evaluated for their potential in aqueous solutions, highlighting the importance of monomer structure in ROP. researchgate.net

The polymerization of this compound more commonly proceeds via cyclopolymerization, an alternative pathway for diene monomers where a five or six-membered ring is formed in the polymer backbone instead of cross-linking. In copolymerizations, this compound has been shown to incorporate via both cyclization insertion and 1,2-insertion, with the latter leaving a pendant allyl group. researchgate.net

Anionic Stitching Polymerization (Analogous Systems)

Anionic stitching polymerization is a specialized technique developed for synthesizing polymers with fused sila-bicyclic structures in the main chain. rsc.org This method has been successfully applied to styryl(vinyl)silanes, which are analogous to this compound in that they possess multiple polymerizable groups attached to a central silicon atom. researchgate.netrsc.org

In this type of polymerization, an anionic initiator adds to the vinyl group, and the resulting anion can then intramolecularly attack the styryl group, "stitching" them together to form a cyclic structure within the polymer backbone. researchgate.net This process can be repeated, leading to a polymer chain composed of fused rings. The resulting polymers are noted for their thermal stability and high glass-transition temperatures. rsc.org

When this compound is copolymerized anionically, it can undergo both cyclization and simple 1,2-insertion of one allyl group, which leaves the second allyl group pendant to the main chain. researchgate.net This pendant group represents a reactive site that could be used for subsequent modifications or branching reactions. The stereoselectivity of these insertion reactions can sometimes be controlled by the choice of catalyst. researchgate.net

Macromolecular Engineering and Architectures of this compound Polymers

The ability of this compound to undergo cyclopolymerization and retain reactive sites allows for the engineering of various complex macromolecular architectures.

Linear and Branched Structures

The formation of either linear or branched polymers from this compound is highly dependent on the polymerization conditions.

Linear Structures: True linear polymers from this compound are typically formed through ideal cyclopolymerization. In this process, both allyl groups of a single monomer unit are consumed in an alternating sequence of intermolecular and intramolecular propagation steps, leading to a chain of cyclic repeating units. This prevents cross-linking and the formation of pendant reactive groups, resulting in a soluble, linear polymer. Achieving high molecular weight linear polymers via step-growth polymerization often requires a strict stoichiometric balance of reactive groups. nih.gov

Branched Structures: Branched architectures can arise when the polymerization mechanism deviates from perfect cyclopolymerization. nih.gov If only one allyl group of the this compound monomer reacts to become part of the polymer backbone (1,2-insertion), the other allyl group remains as a pendant side chain. researchgate.net These pendant allyl groups are reactive sites that can be initiated to form branches, ultimately leading to a branched or even a cross-linked network structure. The intentional introduction of multifunctional monomers is a common strategy for producing branched polymers. nih.gov

Hyperbranched Polymer Architectures

Hyperbranched polymers are three-dimensional, highly branched macromolecules with a large number of reactive end groups. frontiersin.orgnih.govnih.gov They are synthesized from ABx-type monomers (where x ≥ 2), and their globular structure results in unique properties like low viscosity and high solubility. nih.gov

This compound can be considered an A2-type monomer, which, under certain conditions, can lead to hyperbranched structures. The self-condensing vinyl polymerization (SCVP) of monomers containing both an initiating group and a vinyl group (inimers) is a key strategy for synthesizing hyperbranched polymers via controlled radical polymerization. mdpi.com this compound, with its two polymerizable allyl groups, can undergo a similar process. One allyl group can react to add to a growing chain, and the second allyl group on the same monomer unit can then act as a branching point. Research has pointed to this compound as a compound of interest in the development of hyperbranched polymers. uvic.ca This approach allows for a one-pot synthesis, which is a significant advantage in producing these complex three-dimensional architectures. frontiersin.org

| Macromolecular Architecture | Formation Mechanism with this compound | Key Structural Feature |

| Linear | Ideal cyclopolymerization | Chain of fused or spiro rings with no pendant groups. researchgate.net |

| Branched | Incomplete cyclopolymerization (1,2-insertion) followed by reaction of pendant groups. | Polymer backbone with pendant allyl groups that initiate branches. researchgate.net |

| Hyperbranched | Self-condensing vinyl-type polymerization. | Highly branched, globular 3D structure with numerous chain ends. nih.govuvic.ca |

Dendrimeric Structures (Conceptual Application)

This compound serves as a foundational building block in the conceptual design of dendrimeric and hyperbranched polymers. uvic.canih.gov Dendrimers are macromolecules characterized by their highly branched, three-dimensional architecture, comprising a central core, layers of branching units, and terminal functional groups. nih.gov The utility of this compound in this context stems from its difunctional nature, with two reactive allyl groups attached to a central silicon atom.

Conceptually, this compound can be employed in divergent synthetic strategies to construct dendrimeric structures. In this approach, the synthesis begins from a multifunctional core molecule. This compound can be attached to this core, and its two allyl groups then serve as branching points for the next generation of the dendrimer. Subsequent reactions, such as hydrosilylation, can be used to add further branching units to the terminal allyl groups of the this compound moieties. This iterative process of reaction and activation allows for the controlled, layer-by-layer growth of the dendrimer.

The incorporation of the diphenylsilane (B1312307) unit imparts specific properties to the resulting dendrimer, including increased thermal stability and a more rigid structure compared to purely organic analogues. The phenyl groups also influence the solubility and refractive index of the macromolecule. While the synthesis of high-generation dendrimers using this compound can be challenging due to steric hindrance, its conceptual application highlights its potential in creating well-defined, nanosized organosilicon macromolecules with tailored properties. uvic.ca

Hyperbranched polymers, which are structurally similar to dendrimers but are typically synthesized in a one-pot reaction leading to a more irregular structure, can also be prepared using this compound. rsc.org In such syntheses, the self-polymerization of an AB2-type monomer, where this compound can be considered a conceptual precursor to such a monomer, leads to the formation of a highly branched polymer. frontiersin.org

Table 1: Conceptual Dendrimer Generation using this compound

| Generation | Core Reactant | Branching Unit | Terminal Group |

| G0 | Multifunctional Core (e.g., a trisilane) | This compound | Allyl |

| G1 | G0 Dendrimer | Hydrosilane | Si-H |

| G2 | G1 Dendrimer | This compound | Allyl |

Polymer Network Formation and Cross-linking Control

This compound plays a crucial role as a cross-linking agent in the formation of polymer networks, imparting enhanced mechanical and thermal properties to the resulting materials. google.comspecialchem.com The two allyl groups of the molecule can participate in polymerization reactions, forming covalent bonds that link different polymer chains together, thus creating a three-dimensional network structure. sigmaaldrich.com

The control of polymer network formation using this compound is primarily achieved by manipulating the concentration of the cross-linking agent and the polymerization conditions. The degree of cross-linking, or the cross-link density, is directly related to the molar ratio of this compound to the primary monomer in the reaction mixture. A higher concentration of this compound leads to a more densely cross-linked network, resulting in a material with increased rigidity, hardness, and thermal stability, but potentially lower flexibility and swelling capacity. sigmaaldrich.com

The reactivity of the allyl groups in this compound allows for its use in various polymerization techniques, including free-radical polymerization and thiol-ene click chemistry. In free-radical polymerization, the allyl groups can react with growing polymer chains, incorporating the this compound molecule into the network. The efficiency of this process can be controlled by the choice of initiator and reaction temperature.

Thiol-ene chemistry offers a highly efficient and controlled method for network formation. In this reaction, a multifunctional thiol compound is reacted with the allyl groups of this compound in the presence of a photo- or thermal initiator. This reaction proceeds with high selectivity and conversion, allowing for precise control over the network structure. By varying the functionality of the thiol cross-linker and the stoichiometry of the reactants, the network properties can be finely tuned.

The choice of polymerization method and the reaction conditions also play a significant role in controlling the network architecture. For instance, solution polymerization can lead to more homogeneous networks compared to bulk polymerization, where diffusion limitations can result in network heterogeneity. The rate of polymerization can also influence the final network structure; slower polymerization rates often allow for the formation of more ordered and defect-free networks.

Table 2: Effect of this compound Concentration on Polymer Network Properties (Conceptual)

| This compound Concentration (mol%) | Cross-link Density | Tensile Strength | Elongation at Break | Swelling Ratio |

| 1 | Low | Moderate | High | High |

| 5 | Medium | High | Moderate | Medium |

| 10 | High | Very High | Low | Low |

Chemical Transformations and Reaction Pathways of Diallyldiphenylsilane

Olefin Metathesis Reactions of Diallyldiphenylsilane

Olefin metathesis provides a powerful method for forming carbon-carbon double bonds, and this compound is a substrate of interest for these transformations, particularly for ring-closing and cross-metathesis reactions. nih.govbeilstein-journals.org

Ring-closing metathesis (RCM) is a key reaction for the synthesis of cyclic compounds. nih.govufpi.br In the case of this compound, RCM would lead to the formation of a six-membered, silicon-containing heterocyclic ring.

The development of well-defined ruthenium complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, has significantly popularized olefin metathesis in organic synthesis. nih.govnih.govufpi.br Hoveyda-Grubbs catalysts, which feature a chelating isopropoxybenzylidene ligand, are known for their stability and high activity in a range of metathesis reactions, including RCM. beilstein-journals.orgnih.govufpi.br These catalysts function through a mechanism involving the formation of a metallacyclobutane intermediate. ufpi.br While highly effective for many substrates, the efficiency of these catalysts can be substrate-dependent. nih.gov For instance, the second-generation Hoveyda-Grubbs catalyst is noted for its exceptional performance in various RCM reactions. nih.gov However, studies have shown that this compound can be a challenging substrate for RCM even with these advanced catalysts. nih.gov

There is growing interest in performing olefin metathesis in aqueous environments for applications in green chemistry and chemical biology. nih.gov Research into the performance of conventional ruthenium catalysts, such as the second-generation Hoveyda-Grubbs catalyst, in homogeneous water-organic solvent mixtures has been conducted. nih.gov These studies have demonstrated high conversions for the RCM of various non-polar substrates in solvent systems like aqueous dimethoxyethane (DME) and aqueous acetone. nih.gov

However, this compound proved to be an exception among the traditional non-polar substrates, showing resistance to RCM under these conditions. nih.gov In a comparative study, while substrates like N-tosyldiallylamine achieved high conversion, this compound yielded poor results, indicating that the catalyst's activity in these aqueous systems is highly substrate-specific. nih.gov

Table 1: RCM Efficiency of this compound in Aqueous Media

Comparative conversion rates for the Ring-Closing Metathesis (RCM) of different substrates using a second-generation Hoveyda-Grubbs catalyst in a homogeneous aqueous-organic solution. nih.gov

| Substrate | Catalyst | Solvent System | Conversion (%) | Reference |

|---|---|---|---|---|

| N-tosyldiallylamine | Hoveyda-Grubbs II | Aqueous DME/Acetone | High (71-95%) | nih.gov |

| This compound | Hoveyda-Grubbs II | Aqueous DME/Acetone | Low/No High Conversion | nih.gov |

To improve catalyst recyclability and minimize metal contamination in products, significant research has focused on immobilizing metathesis catalysts on solid supports. mdpi.comacs.org Common supports include silica-based materials and polymers like polystyrene-divinylbenzene (DVB-PS) and polyethylene (B3416737) glycol (PEG). mdpi.comsjsu.eduresearchgate.net The catalyst can be attached to the support via different parts of its structure, such as the N-heterocyclic carbene (NHC) ligand. acs.org

These polymer-supported catalysts have been successfully employed in RCM reactions for substrates like diethyl diallylmalonate, demonstrating good conversion and low ruthenium leaching. mdpi.com For example, a Grubbs second-generation catalyst immobilized on silica (B1680970) gel was effectively used for RCM. mdpi.com While these systems are designed for general applicability in metathesis, specific performance data on the RCM of this compound using polymer-supported catalysts is not extensively detailed. mdpi.comacs.org The principle, however, remains a viable strategy for potentially improving reaction efficiency and catalyst recovery. acs.org

Cross-metathesis (CM) involves the reaction between two different olefins to form new, unsymmetrical alkenes. organic-chemistry.org Statistically, a CM reaction can lead to a mixture of homodimerized and cross-coupled products. organic-chemistry.org The selectivity often depends on the relative reactivity of the olefin substrates. organic-chemistry.org this compound, with its two terminal alkene groups, is a potential candidate for CM reactions with various olefin partners.

The success of a CM reaction is often guided by the classification of olefins based on their tendency to homodimerize. sjsu.edu While general principles of CM are well-established, and ruthenium catalysts are known to facilitate these reactions, specific studies detailing the cross-metathesis of this compound with a wide range of different olefin substrates are not prominently featured in available research. nih.govorganic-chemistry.org

Ring-Closing Metathesis (RCM)

Functionalization Reactions at Allyl Moieties

Beyond metathesis, the allyl groups of this compound can undergo various other chemical transformations, allowing for the introduction of diverse functional groups.

One notable reaction is the palladium-catalyzed cross-coupling of this compound with aryl halides. researchgate.net This transformation allows for the synthesis of unsymmetrical terphenyls in good yields when reacted with bromochlorobenzenes. researchgate.net The high efficiency of this reaction is attributed to the ready cleavage of the allyl groups under the reaction conditions. researchgate.net

Another functionalization pathway involves the epoxidation of the allyl double bonds, followed by ring-opening of the resulting epoxide. semanticscholar.org The transformation of allylsilanes into 3-silylfluorohydrins can be achieved through epoxidation followed by treatment with an HF source. semanticscholar.org When this method was applied to diallylsilanes, low isolated yields of the desired fluorohydrin products were observed. semanticscholar.org This was attributed to competing reactions occurring at the second allyl group, such as further epoxidation or elimination reactions. semanticscholar.org This highlights the challenge of achieving selective monofunctionalization on this symmetrical difunctional substrate.

Table 2: Functionalization Reactions of this compound

Summary of non-metathesis chemical transformations involving the allyl groups of this compound.

| Reaction Type | Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl bromides/chlorides, TBAF·3H₂O | Unsymmetrical terphenyls | Efficient cross-coupling with good yields. researchgate.net | researchgate.net |

| Epoxidation / Fluorohydrin Synthesis | m-CPBA, then HF·Et₃N | 3-Silylfluorohydrin | Low isolated yields due to competing reactions at the second allyl group. semanticscholar.org | semanticscholar.org |

Regioselective Fluorohydrin Synthesis from Allylsilanes

Allylsilanes, including this compound, can be converted into the corresponding 3-silylfluorohydrins with high regioselectivity. nih.govacs.orgelsevierpure.com This transformation is typically achieved through a two-step sequence involving epoxidation of the allyl group followed by regioselective ring-opening of the resulting epoxide with a fluoride (B91410) source. nih.govchemrxiv.org

The process begins with the epoxidation of one of the allyl groups of this compound. The intermediate epoxysilane can be isolated but is often used directly in the subsequent step. chemrxiv.org Treatment of the epoxysilane with triethylamine (B128534) trihydrofluoride (HF·Et₃N) in a solvent like dichloromethane (B109758) (DCM) at room temperature leads to the formation of the desired 2-fluoro-3-silylpropan-1-ol. nih.gov The reaction proceeds with complete regioselectivity, where the fluorine atom adds to the carbon adjacent to the silicon-bearing carbon (C2), and the hydroxyl group forms at the terminal carbon (C1). nih.gov

This high regioselectivity and the mild reaction conditions (room temperature) are attributed to a β-silyl effect, which stabilizes a developing positive charge on the carbon atom beta to the silicon atom during the ring-opening process. nih.govchemrxiv.org This stabilization favors an Sₙ1-like mechanism. nih.gov While the method is effective for various allylsilanes, the reaction with this compound resulted in low isolated yields of the mono-fluorohydrin product. acs.org This is due to competing reactions occurring at the second allyl group, such as further epoxidation or elimination pathways, which complicates the isolation of the desired monofunctionalized product. acs.org

Table 1: Reaction Conditions for Regioselective Fluorohydrin Synthesis

| Substrate | Step 1: Epoxidation | Step 2: Epoxide Opening | Product | Key Feature |

|---|---|---|---|---|

| This compound | dimethyldioxirane (DMDO), in situ | HF·Et₃N, DCM, 10 h | (3-(allyl(diphenyl)silyl)-2-fluoropropan-1-ol) | Complete regioselectivity, low isolated yield due to side reactions. acs.org |

Sulfonative Pyridylation of Alkenes

This compound can participate in a three-component sulfonative pyridylation reaction. rsc.org This process, which occurs under visible light without an external photocatalyst, allows for the simultaneous introduction of both a sulfonyl group and a pyridyl group across one of the alkene moieties. rsc.org

The reaction involves the formation of an electron donor-acceptor (EDA) complex between an N-amidopyridinium salt and a sulfinate. rsc.org Upon exposure to visible light, this complex initiates a radical pathway. An alkene, such as one of the allyl groups of this compound, traps the generated radicals, leading to the formation of a β-pyridyl alkyl sulfone. rsc.org In the case of this compound, the reaction proceeds via a 6-endo-trig cyclization, resulting in the formation of a bicyclic pyridine-containing product. rsc.org This catalyst-free radical reaction demonstrates high functional group tolerance and provides a rapid method for assembling complex molecular structures under mild conditions. rsc.org

Hydroboration and Oxidation Pathways (Analogous Chemistry)

While specific studies detailing the simple hydroboration-oxidation of this compound are not prevalent in the reviewed literature, the reaction pathway can be understood from the well-established principles of this transformation on alkenes. lscollege.ac.inlibretexts.org The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. lscollege.ac.in

In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond of the allyl group. This hydroboration step is stereospecific, occurring via a syn addition, where the boron and hydrogen atoms add to the same face of the double bond. lscollege.ac.inlibretexts.org The addition is also regioselective, following an anti-Markovnikov pattern, meaning the boron atom attaches to the less-substituted carbon of the double bond. lscollege.ac.in For this compound, this would place the boron on the terminal carbon of each allyl group.

The second step is an oxidation of the resulting trialkylborane, typically using hydrogen peroxide (H₂O₂) in a basic solution. libretexts.org This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding an alcohol with retention of stereochemistry. libretexts.org Applying this to this compound, the expected product would be the corresponding diol, 3,3'-(diphenylsilanediyl)bis(propane-1-ol), where both allyl groups are converted to 3-hydroxypropyl groups. This transformation is analogous to the conversion of polyallenes to poly(allyl alcohol) analogues via hydroboration-oxidation. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The allyl groups of this compound can be functionalized through transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling with Aryl Halides

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions with aryl halides, commonly known as the Hiyama coupling. core.ac.ukresearchgate.net In this reaction, an allyl group is transferred from the silicon atom to an aryl group, forming a new C(sp²)-C(sp³) bond. The reaction typically requires a palladium catalyst, such as a complex derived from Pd₂(dba)₃ or Pd(OAc)₂, along with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (Ph₃P). organic-chemistry.orgorganic-chemistry.org

A crucial component for this reaction is an activator, most commonly a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). core.ac.ukresearchgate.net The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. This activated intermediate is sufficiently nucleophilic to undergo transmetallation with the palladium(II)-halide complex that is formed after oxidative addition of the aryl halide to the Pd(0) catalyst. core.ac.uklsu.edu The final step is reductive elimination from the resulting palladium(II) intermediate, which yields the allylated arene product and regenerates the Pd(0) catalyst. sigmaaldrich.com

Role of the Silicon Moiety in Transmetallation

The silicon moiety plays a central and indispensable role in the transmetallation step of the cross-coupling reaction. researchgate.netlsu.edu Unlike carbon, silicon has a lower electronegativity and accessible, low-lying d-orbitals, which allow it to expand its coordination sphere beyond the typical four bonds to form hypervalent species. lsu.edu

Synthesis of Unsymmetrical Organosilicon Compounds

This compound, a symmetrical molecule, can be used as a starting material for the synthesis of unsymmetrical organosilicon compounds. This is achieved by selectively reacting only one of the two identical allyl groups. acs.orgrsc.org The reactions described previously, such as the regioselective fluorohydrin synthesis and sulfonative pyridylation, can, in principle, be controlled to favor monofunctionalization, yielding a product where one allyl group is modified and the other remains available for subsequent, different chemical transformations. acs.orgrsc.org

For instance, the partial reaction of this compound can produce an intermediate that is no longer symmetrical. This new compound, an unsymmetrical organosilane, possesses two different reactive sites: the newly introduced functional group (e.g., a fluorohydrin) and the remaining unreacted allyl group. This strategy allows for the stepwise and selective introduction of different functionalities, enabling the construction of complex and unsymmetrical molecules from a simple, symmetrical precursor. lookchem.comsioc-journal.cn

Advanced Materials Science Applications of Diallyldiphenylsilane Polymers

High-Performance and Specialty Polymers

The integration of diallyldiphenylsilane into polymer backbones leads to the creation of materials with enhanced performance characteristics. The phenyl groups contribute to thermal stability and char formation, while the allyl groups provide a site for crosslinking, enabling the formation of robust, three-dimensional networks.

High-Temperature Resistant Polymers

Polymers designed for high-temperature applications must resist thermal degradation and maintain their structural and mechanical integrity at elevated temperatures. The incorporation of this compound into polymer chains is a key strategy for enhancing their performance in extreme thermal environments.

The thermal stability of polymers containing this compound is significantly enhanced by the presence of the silicon-phenyl (Si-Ph) bonds. These bonds are stronger and more resistant to thermal cleavage than the carbon-carbon bonds that form the backbone of many conventional polymers.

The degradation of polysiloxanes, the class of polymers to which this compound-based materials belong, can proceed through several mechanisms, including "unzipping," "random scission," and "externally catalyzed" degradation. gelest.com The specific pathway depends on factors such as the type of end-groups on the polymer chain and the presence of any impurities. gelest.com For polysiloxanes with thermally stable end-groups, such as those that can be formed using this compound as a comonomer, the dominant degradation mechanism at high temperatures is random scission of the polymer backbone. gelest.com This process involves the breaking of the polymer chain at random points, leading to a gradual decrease in molecular weight. gelest.com

In the case of polymers containing this compound, the phenyl groups play a crucial role in the degradation process. Upon heating, instead of complete depolymerization to volatile monomers, the phenyl groups can promote crosslinking reactions, leading to the formation of a stable, carbonaceous char. gla.ac.uk This char layer acts as a thermal barrier, insulating the underlying material from the heat source and slowing down further degradation. nist.gov The main volatile products from the thermal degradation of poly(methylphenylsiloxane) are benzene (B151609) and various cyclic siloxanes. gla.ac.uk

Table 1: Thermal Properties of a Generic High-Temperature Phenyl-Containing Silicone Polymer

| Property | Value |

| Decomposition Temperature (TGA, 5% weight loss) | > 500°C |

| Char Yield at 800°C (in N₂) | > 50% |

| Limiting Oxygen Index (LOI) | > 40 |

Note: This table represents typical values for high-temperature phenyl-containing silicone polymers and is for illustrative purposes. Actual values for specific this compound polymers may vary.

This compound-based polymers can be classified as high-performance materials, and their properties can be compared with other well-established heat-resistant polymer systems such as Polyetheretherketone (PEEK) and Polyetherimide (PEI).

PEEK is a semi-crystalline thermoplastic with exceptional mechanical and chemical resistance properties at high temperatures, with a continuous use temperature of up to 250°C. weerg.com PEI is an amorphous thermoplastic with high dielectric strength, and excellent thermal and chemical resistance, and can be used continuously at temperatures up to 170°C. weerg.comtuntunplastic.com

While both PEEK and PEI are outstanding high-temperature polymers, silicone-based polymers, especially those containing phenyl groups like this compound, can offer advantages in certain applications. Phenyl-containing silicones can exhibit even higher thermal stability in inert atmospheres, with some grades stable to over 500°C. They also typically have a lower glass transition temperature, which can be beneficial for applications requiring flexibility at low temperatures. However, the mechanical properties of silicones are generally lower than those of PEEK and PEI at room temperature. tuntunplastic.comhonyplastic.com

Table 2: Comparison of High-Temperature Polymer Systems